molecular formula C19H20N4OS B5070007 1-(3-Carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea

1-(3-Carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea

Cat. No.: B5070007
M. Wt: 352.5 g/mol
InChI Key: QDLODUDGJRISGF-UHFFFAOYSA-N
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Description

1-(3-Carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea is a complex organic compound that features a carbazole moiety linked to a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole derivative, followed by the introduction of the propanoylamino group. The final step involves the addition of the prop-2-enylthiourea moiety under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles, including halides and amines, under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-(3-Carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3-Carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the thiourea group can form hydrogen bonds with various biomolecules. These interactions can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-carbazol-9-yl-3-[(3-carbazol-9-yl-2-hydroxypropyl)amino]propan-2-ol
  • 3-(3-carbazol-9-yl-2-hydroxypropylamino)-propan-1-ol

Comparison: 1-(3-Carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea is unique due to its specific combination of carbazole and thiourea moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-carbazol-9-ylpropanoylamino)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-2-12-20-19(25)22-21-18(24)11-13-23-16-9-5-3-7-14(16)15-8-4-6-10-17(15)23/h2-10H,1,11-13H2,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLODUDGJRISGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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